6-nitro-2-pentyl-1H-benzimidazole
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Overview
Description
6-nitro-2-pentyl-1H-benzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a nitro group at the 6-position and a pentyl group at the 2-position of the benzimidazole ring imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-nitro-2-pentyl-1H-benzimidazole typically involves the condensation of ortho-phenylenediamine with a suitable aldehyde or ketone, followed by nitration and alkylation reactions. One common method involves the reaction of ortho-phenylenediamine with pentanal in the presence of an acid catalyst to form 2-pentylbenzimidazole. This intermediate is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The nitration step is carefully monitored to prevent over-nitration and to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-nitro-2-pentyl-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Sodium methoxide or potassium tert-butoxide in an appropriate solvent.
Major Products Formed
Reduction: 6-amino-2-pentyl-1H-benzimidazole.
Oxidation: 6-nitroso-2-pentyl-1H-benzimidazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-nitro-2-pentyl-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 6-nitro-2-pentyl-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The nitro group is believed to play a crucial role in its biological activity by undergoing bioreduction to form reactive intermediates that can interact with cellular components. The compound has been shown to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-phenylbenzimidazole: Known for its antimicrobial properties.
6-chloro-2-pentyl-1H-benzimidazole: Similar structure but with a chlorine atom instead of a nitro group.
2-methylbenzimidazole: Commonly used in the synthesis of pharmaceuticals.
Uniqueness
6-nitro-2-pentyl-1H-benzimidazole is unique due to the presence of both a nitro group and a pentyl group, which impart distinct chemical and biological properties. The nitro group enhances its reactivity and potential for bioreduction, while the pentyl group increases its lipophilicity and ability to interact with lipid membranes .
Properties
Molecular Formula |
C12H15N3O2 |
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Molecular Weight |
233.27 g/mol |
IUPAC Name |
6-nitro-2-pentyl-1H-benzimidazole |
InChI |
InChI=1S/C12H15N3O2/c1-2-3-4-5-12-13-10-7-6-9(15(16)17)8-11(10)14-12/h6-8H,2-5H2,1H3,(H,13,14) |
InChI Key |
QOKPIMFRKMMHDE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=NC2=C(N1)C=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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